REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([CH3:15])(O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)[OH:17].[C:21](#[N:23])[CH3:22]>>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([NH:23][C:21](=[O:17])[CH3:22])([CH3:15])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(O)C
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Control Type
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UNSPECIFIED
|
Setpoint
|
20 °C
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Type
|
CUSTOM
|
Details
|
stirred for 15 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling on an ice bath
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched
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Type
|
ADDITION
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Details
|
by adding 3N potassium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
the resulting solution (pH9) was extracted with ethyl acetate three times
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residual solid was triturated with ether
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(C)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.55 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |